molecular formula C19H12F3N3O2S2 B6493150 N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide CAS No. 896678-79-8

N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B6493150
CAS No.: 896678-79-8
M. Wt: 435.4 g/mol
InChI Key: YUDRQYKESPICFT-UHFFFAOYSA-N
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Description

N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide is a heterocyclic sulfonamide derivative featuring a fused [1,3]thiazolo[5,4-b]pyridine core linked to a phenyl group substituted with a 3-(trifluoromethyl)benzenesulfonamide moiety. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, common in bioactive compounds targeting kinases or enzymes .

Properties

IUPAC Name

N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N3O2S2/c20-19(21,22)13-3-1-4-15(11-13)29(26,27)25-14-8-6-12(7-9-14)17-24-16-5-2-10-23-18(16)28-17/h1-11,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDRQYKESPICFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

(a) Core Heterocycle Modifications

  • Compound 3 (): N-benzyl-1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidine-4-carboxamide replaces the sulfonamide with a carboxamide-piperidine group.
  • Example 2 () : 3-[[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]formamido}-N-[4-(propan-2-yloxy)-[1,3]thiazolo[5,4-c]pyridin-2-yl]propenamide introduces an oxadiazole ring, enhancing π-π stacking interactions but increasing molecular weight (MW ~500 g/mol) compared to the target compound (~450 g/mol estimated) .

(b) Sulfonamide Derivatives

  • Compound 9a () : N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide shares the trifluoromethylbenzoyl group but replaces sulfonamide with an acetamide. This change reduces acidity (pKa) and may limit interactions with basic residues in binding pockets .
  • CHEMENU Product () : 2-fluoro-4-methoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide substitutes the trifluoromethyl group with fluoro and methoxy groups. These electron-withdrawing substituents lower lipophilicity (clogP ~3.0 vs. ~4.2 for the target) but improve solubility .

Physicochemical Properties

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound Thiazolo[5,4-b]pyridine 3-(trifluoromethyl)benzenesulfonamide ~450 (estimated) Not reported High lipophilicity, strong H-bonding
CHEMENU Product () Thiazolo[5,4-b]pyridine 2-fluoro-4-methoxybenzenesulfonamide ~420 (estimated) Not reported Improved solubility, moderate clogP
Example 53 () Pyrazolo[3,4-d]pyrimidine 5-fluoro-3-(3-fluorophenyl)-4-oxochromene 589.1 175–178 Higher MW, fluorinated chromene
IRAK4 Inhibitor () Thiazolo[5,4-b]pyridine Benzamide-piperazine-CF₃ ~600 (estimated) Not reported Kinase inhibition, type II binding

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